molecular formula C14H19ClN4O2S B11524571 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11524571
M. Wt: 342.8 g/mol
InChI Key: PRLKHSKACRDFGY-TWGQIWQCSA-N
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Description

The compound 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family This compound features a purine core with various functional groups attached, including a butyl group, a chlorobut-2-en-1-yl sulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.

    Attachment of the Chlorobut-2-en-1-yl Sulfanyl Group: This step involves the reaction of the purine core with a chlorobut-2-en-1-yl sulfanyl reagent under controlled conditions to ensure the correct (2Z) configuration.

    Methylation: The final step involves the methylation of the purine core, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the chlorobut-2-en-1-yl group to a butyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobut-2-en-1-yl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced butyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The attached functional groups may enhance its binding affinity or specificity, leading to various biological effects.

Comparison with Similar Compounds

7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives:

    7-butyl-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a hexylamino group instead of the chlorobut-2-en-1-yl sulfanyl group.

    7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Features a chlorobenzylthio group instead of the chlorobut-2-en-1-yl sulfanyl group.

    7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Contains a piperazinyl group, offering different biological properties.

This compound in various scientific fields.

Properties

Molecular Formula

C14H19ClN4O2S

Molecular Weight

342.8 g/mol

IUPAC Name

7-butyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C14H19ClN4O2S/c1-4-5-7-19-10-11(18(3)13(21)17-12(10)20)16-14(19)22-8-6-9(2)15/h6H,4-5,7-8H2,1-3H3,(H,17,20,21)/b9-6-

InChI Key

PRLKHSKACRDFGY-TWGQIWQCSA-N

Isomeric SMILES

CCCCN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C

Canonical SMILES

CCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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